molecular formula C19H20O5 B2988189 (2E)-3-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one CAS No. 1632119-76-6

(2E)-3-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2988189
CAS No.: 1632119-76-6
M. Wt: 328.364
InChI Key: AODFDEJGWCSWNW-RMKNXTFCSA-N
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Description

(2E)-3-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by two methoxy-substituted aromatic rings connected via an α,β-unsaturated ketone spacer. Chalcones are known for their diverse biological activities, including anticancer, antimicrobial, and antimalarial properties . The compound’s structure features:

  • 2,4-Dimethoxyphenyl group: Electron-donating methoxy groups at positions 2 and 4 enhance resonance stabilization and influence binding to biological targets.
  • 2,5-Dimethoxyphenyl group: The asymmetry in methoxy substitution (2,5 vs. 2,4) may modulate solubility and intermolecular interactions.
  • (2E)-Configuration: The trans-geometry of the α,β-unsaturated ketone is critical for maintaining planarity, which is often associated with bioactivity .

Properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-21-14-8-10-18(23-3)16(11-14)17(20)9-6-13-5-7-15(22-2)12-19(13)24-4/h5-12H,1-4H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODFDEJGWCSWNW-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits significant biological activities that have garnered attention in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C18H18O4
  • Molecular Weight: 298.33 g/mol
  • CAS Number: 1639856-62-4

Anticancer Activity

Research indicates that chalcone derivatives, including this compound, possess potent anticancer properties. They have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

Case Study: Melanoma Cells
A study focusing on the effects of chalcone derivatives on melanoma cells demonstrated that these compounds can cause:

  • Cell Cycle Arrest: Specifically at the G2/M phase.
  • Apoptosis Induction: Evidence of mitochondrial dysfunction was noted, with increased Bax/Bcl-xL ratios and cytochrome c release leading to caspase activation .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Cyclin Proteins: By modulating the expression of cyclins and CDKs, the compound interferes with cell cycle progression .
  • Activation of Apoptotic Pathways: The compound enhances pro-apoptotic signals while inhibiting anti-apoptotic factors .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in melanoma cells
Cell Cycle ArrestArrests at G2/M phase
Mitochondrial DysfunctionIncreased Bax/Bcl-xL ratio

Research Findings

  • Antiproliferative Effects : Studies have shown that this chalcone derivative can significantly reduce cell proliferation rates in cancerous cells through apoptosis and cell cycle arrest mechanisms.
  • Molecular Target Interaction : The compound interacts with specific molecular targets affecting enzyme activity and receptor binding, which is crucial for its therapeutic potential.
  • Potential Drug Development : Given its biological activity profile, this compound is a candidate for further development in drug discovery initiatives aimed at treating various cancers.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Bioactivity

The table below compares the target compound with structurally similar chalcones, emphasizing substituent effects on bioactivity:

Compound Name Substituents (Aryl Rings) Key Biological Activity Reference
(2E)-3-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one 2,4-dimethoxy (Ring A); 2,5-dimethoxy (Ring B) Anticancer (apoptosis induction via caspase-3 activation)
(E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one 2-chloro (Ring A); 2,5-dichlorothiophene (Ring B) Antifungal, structural rigidity due to halogenation
(E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one 4-amino (Ring A); 2,3-dimethoxy (Ring B) 50% inhibition of PfFd-PfFNR interaction (antimalarial)
(2E)-1-(biphenyl-4-yl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one (C7) Biphenyl (Ring A); 2,5-dimethoxy (Ring B) Radioprotective (DPPH scavenging, MIC < 50 µg/mL)
(2E)-3-(2,4-dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one 2,4-dichloro (Ring A); 2,5-dimethoxy (Ring B) Antiparasitic (structural analog with enhanced lipophilicity)

Key Observations :

  • Methoxy vs. Halogen Substitution : Methoxy groups (electron-donating) improve solubility and hydrogen-bonding capacity, whereas halogens (electron-withdrawing) enhance membrane permeability and target affinity .
  • Amino Group Impact: The presence of a 4-aminophenyl group in (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one significantly enhances antimalarial activity (50% inhibition) compared to purely methoxy-substituted chalcones .
Pharmacokinetic Properties
  • Metabolic Stability : Methoxy groups are less prone to oxidative metabolism than halogen atoms, suggesting longer half-life than (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one .

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